3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride
Overview
Description
3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes a hydrazinomethyl group attached to an N,N-dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The general reaction scheme can be represented as follows:
N,N-dimethylaniline+formaldehyde+hydrazine→3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazinomethyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines.
Scientific Research Applications
3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinomethyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
- 3-(Hydrazinomethyl)phenol dihydrochloride
- 3-(Hydrazinomethyl)pyridine dihydrochloride
- 3-Hydroxybenzylhydrazine dihydrochloride
Comparison: Compared to these similar compounds, 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride is unique due to the presence of the N,N-dimethyl group, which can influence its reactivity and interaction with biological targets. This structural difference can result in distinct chemical and biological properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
3-(hydrazinylmethyl)-N,N-dimethylaniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12(2)9-5-3-4-8(6-9)7-11-10;;/h3-6,11H,7,10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSXTLQDKSIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177344-05-6 | |
Record name | 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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